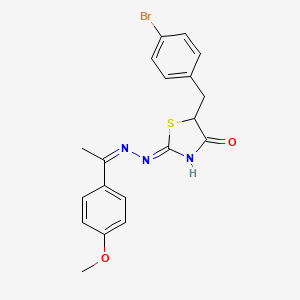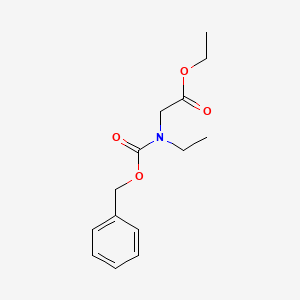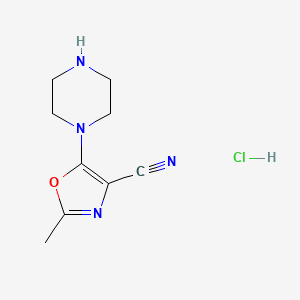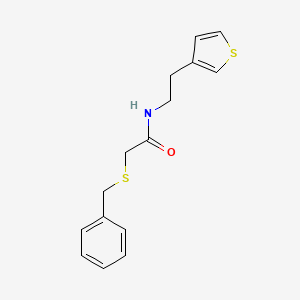
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a two-step process. In this process, 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis
The molecular weight of 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide is 291.43. More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.Chemical Reactions Analysis
The chemical reactivity of similar compounds facilitates the synthesis of diverse heterocyclic derivatives, such as pyrazole, thiazole, thiadiazole, and thiophene . This underscores the chemical versatility and potential utility in medicinal chemistry and drug design .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on structurally similar compounds to 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide has shown promising antimicrobial properties. Studies have demonstrated that certain acetamide derivatives exhibit significant antimicrobial activity. For instance, novel sulphonamide derivatives have displayed good antimicrobial activity, with specific compounds showing high activity against various strains (Fahim & Ismael, 2019).
Antitumor Activity
The exploration of acetamide derivatives for antitumor activity has yielded positive results. Research has identified that some benzothiazole derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines. This includes compounds that demonstrated significant efficacy in vitro against human tumor cell lines derived from nine neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition
The inhibition of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) is a potential therapeutic approach for treating diseases involving ACAT-1 overexpression. Compounds structurally related to 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide, such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, have been identified as potent inhibitors of human ACAT-1, exhibiting significant selectivity over ACAT-2 (Shibuya et al., 2018).
Chemoselective Synthesis
The chemoselective synthesis of intermediates for antimalarial drugs has been another application of acetamide derivatives. Research has demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using specific catalysts, which is a crucial step in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Insecticidal Properties
Certain acetamide derivatives have been assessed for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. Innovative heterocycles incorporating a thiadiazole moiety have shown promising results in this area, highlighting the potential for developing new insecticidal compounds (Fadda et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the synthesis of various organic compounds .
Mode of Action
It’s known that similar compounds participate in catalytic reactions, such as the protodeboronation of pinacol boronic esters . This process involves a radical approach and results in the formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of various organic compounds, suggesting they may play a role in multiple biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting they may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that similar compounds have been used in various chemical reactions, suggesting that factors such as temperature, ph, and the presence of other chemicals may influence their action .
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-(2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-15(16-8-6-14-7-9-18-10-14)12-19-11-13-4-2-1-3-5-13/h1-5,7,9-10H,6,8,11-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHXMMHEKMXKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

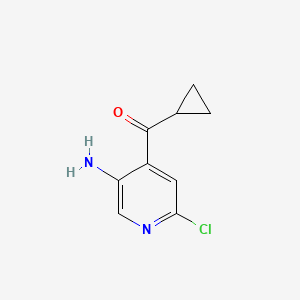
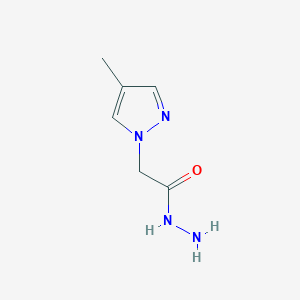

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)

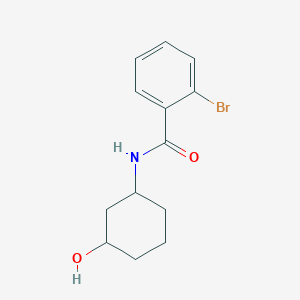

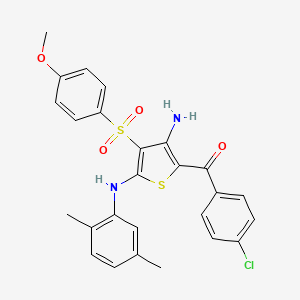
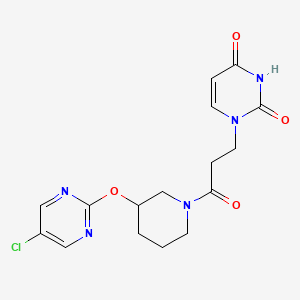
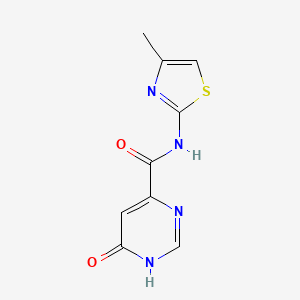
![Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2462307.png)
